Almotriptan Metabolite M2
Description
Overview of Almotriptan (B1666892) Metabolic Pathways and Major Metabolites.
The biotransformation of almotriptan is a multifaceted process involving several enzymatic pathways, ensuring its efficient elimination from the body. fda.gov Approximately 50% of an administered dose of almotriptan is excreted unchanged in the urine, which is a primary elimination route. researchgate.netnih.gov The remaining portion of the drug undergoes metabolism primarily through two major pathways: monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450 (CYP)-mediated oxidation. fda.govdrugs.com A minor pathway involving flavin monooxygenase also contributes to its metabolism. medicines.org.ukfda.gov
The key enzymes involved in almotriptan metabolism are MAO-A, CYP3A4, and CYP2D6. fda.govnih.govnih.gov MAO-A is responsible for the oxidative deamination of the dimethylaminoethyl side chain, leading to the formation of the indoleacetic acid metabolite. fda.govnih.gov The cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, catalyze the hydroxylation of the pyrrolidine (B122466) ring. fda.govnih.gov
This intricate metabolic network results in the formation of several metabolites. The two major metabolites found in vivo are the gamma-aminobutyric acid derivative (Metabolite M2) and the indoleacetic acid derivative. researchgate.netnih.gov Other minor metabolites that have been identified in vitro include N-demethyl, alcohol, and N-oxide derivatives. researchgate.net It is important to note that none of the metabolites of almotriptan are considered to be pharmacologically active. medicines.org.uk
Interactive Data Table: Major Metabolic Pathways of Almotriptan
| Metabolic Pathway | Enzymes Involved | Resulting Metabolite(s) | Contribution |
| Oxidative Deamination | Monoamine Oxidase A (MAO-A) fda.gov | Indoleacetic acid derivative nih.gov | Major (~27% of the dose) fda.gov |
| Oxidation | Cytochrome P450 (CYP3A4 and CYP2D6) nih.gov | Gamma-aminobutyric acid derivative (Metabolite M2) researchgate.netnih.gov | Major (~12% of the dose) fda.gov |
| Oxidation | Flavin monooxygenase fda.gov | Minor metabolites | Minor fda.gov |
Identification and Origin of Almotriptan Metabolite M2 as a Primary Biotransformation Product of Almotriptan.
This compound, identified as a gamma-aminobutyric acid derivative, is a primary product of almotriptan's biotransformation. researchgate.netbioworld.com Its formation is a two-step process initiated by the cytochrome P450 enzyme system.
The initial step involves the 2-hydroxylation of the pyrrolidine ring of the almotriptan molecule. nih.gov This reaction is catalyzed by the CYP3A4 and CYP2D6 isoenzymes, resulting in an intermediate carbinolamine metabolite. researchgate.netnih.gov Subsequently, this unstable intermediate is further oxidized by aldehyde dehydrogenase, which leads to the opening of the pyrrolidine ring and the formation of the stable gamma-aminobutyric acid metabolite, M2. researchgate.netnih.gov
The identification of Metabolite M2 as a major in vivo metabolite has been confirmed through various studies. nih.gov It has been detected in urine, feces, bile, and plasma of rats, as well as in monkey urine. researchgate.net In humans, both the gamma-aminobutyric acid and the indoleacetic acid metabolites are recognized as the principal metabolic products of almotriptan. nih.gov
Interactive Data Table: Formation of this compound
| Step | Process | Enzyme(s) | Intermediate/Product |
| 1 | 2-hydroxylation of the pyrrolidine ring | CYP3A4 and CYP2D6 nih.gov | Carbinolamine metabolite intermediate nih.gov |
| 2 | Oxidation and ring opening | Aldehyde dehydrogenase nih.gov | Gamma-aminobutyric acid metabolite (Metabolite M2) nih.gov |
Significance of Metabolite Research in Understanding Drug Disposition and Metabolic Fate.
The study of drug metabolites, such as this compound, is a cornerstone of drug discovery and development. lhasalimited.orgnih.gov Understanding the metabolic fate of a drug provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine the drug's efficacy and safety. nih.gov
Metabolite research helps to:
Elucidate metabolic pathways: Identifying the enzymes and reactions involved in a drug's breakdown helps predict potential drug-drug interactions. For instance, knowing that almotriptan is metabolized by CYP3A4 and CYP2D6 allows for caution when co-administering other drugs that are inhibitors or inducers of these enzymes. nih.gov
Characterize the complete disposition of a drug: By accounting for the parent drug and its metabolites, researchers can create a complete picture of how a drug is processed and eliminated from the body. frontiersin.org
Assess potential for active or reactive metabolites: While almotriptan's metabolites are inactive, in some cases, metabolites can be pharmacologically active or even toxic. medicines.org.uknih.gov Early identification of such metabolites is crucial for the safety assessment of a new drug candidate. lhasalimited.org
Inform dosing in specific populations: Understanding how a drug is metabolized can help in adjusting dosages for patients with impaired organ function, such as liver or kidney disease, which can affect metabolic capacity.
In essence, the detailed investigation of metabolites like this compound is not merely an academic exercise but a fundamental component of ensuring the safe and effective use of therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMLSBXUODFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652421 | |
| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603137-41-3 | |
| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Mechanisms of Almotriptan Metabolite M2 Formation
Elucidation of Cytochrome P450 Isoforms Catalyzing Initial Pyrrolidine (B122466) Ring Hydroxylation Leading to Almotriptan (B1666892) Metabolite M2
The metabolic journey to Metabolite M2 begins with the hydroxylation of the pyrrolidine ring of the parent almotriptan molecule. nih.gov This initial, rate-limiting step is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system. Studies using human liver subcellular fractions and cDNA-expressed human enzymes have identified CYP3A4 and CYP2D6 as the principal catalysts for this reaction. nih.govresearchgate.net
This enzymatic action introduces a hydroxyl group at the 2-position of the pyrrolidine ring, forming a reactive carbinolamine intermediate. nih.gov The involvement of both CYP3A4, the most abundant CYP isoform in the human liver, and the highly polymorphic CYP2D6 highlights the robustness of this metabolic pathway. researchgate.netnih.gov The relative contribution of each isoform can vary between individuals, a factor largely dependent on genetics and the presence of co-administered drugs that may inhibit or induce these enzymes.
| Enzyme Family | Specific Isoform | Metabolic Step | Substrate | Product |
|---|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Initial 2-hydroxylation of the pyrrolidine ring | Almotriptan | Carbinolamine Intermediate |
| CYP2D6 | ||||
| Aldehyde Dehydrogenase | Not specified | Oxidation of the carbinolamine intermediate | Carbinolamine Intermediate | This compound (γ-aminobutyric acid derivative) |
Characterization of Aldehyde Dehydrogenase Activity in the Subsequent Oxidation Pathway to this compound
Following the initial CYP-mediated hydroxylation, the unstable carbinolamine intermediate undergoes a second oxidation. This step involves the opening of the pyrrolidine ring and is catalyzed by aldehyde dehydrogenase (ALDH). nih.govresearchgate.net The ALDH superfamily of enzymes is responsible for oxidizing a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.org In this specific pathway, ALDH activity converts the intermediate into the stable, open-ring γ-aminobutyric acid metabolite, which is Metabolite M2. nih.gov This two-step oxidation sequence is an efficient route for drug metabolism, transforming the lipophilic parent drug into a more water-soluble compound that can be readily excreted.
In Vitro Reconstitution Systems for Studying this compound Biotransformation
The elucidation of the metabolic pathway leading to Metabolite M2 has been heavily reliant on in vitro experimental systems that reconstitute the metabolic environment of the human liver. Key systems employed in these studies include:
Human Liver Microsomes (HLMs): These vesicles of the endoplasmic reticulum are rich in CYP enzymes, including CYP3A4 and CYP2D6, making them an ideal system for studying the initial hydroxylation of almotriptan. nih.gov
Human Liver S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, including CYPs and aldehyde dehydrogenases. Its use allows for the investigation of the complete two-step conversion of almotriptan to Metabolite M2 in a single system. nih.gov
cDNA-Expressed Recombinant Enzymes: To pinpoint the exact isoforms responsible, researchers use systems (e.g., insect cells) that express a single, specific human enzyme, such as CYP3A4 or CYP2D6. nih.gov By incubating almotriptan with each recombinant enzyme individually, their specific catalytic activity can be confirmed and characterized without interference from other enzymes.
These in vitro models are crucial for identifying the enzymes involved, studying reaction kinetics, and performing chemical inhibition and correlation analysis to confirm the roles of specific enzymatic pathways. nih.gov
Kinetic Parameters of this compound Formation
While these parameters are fundamental to characterizing the formation of Metabolite M2, specific Km and Vmax values for the CYP3A4/CYP2D6-mediated hydroxylation of almotriptan or the subsequent ALDH-mediated oxidation have not been detailed in the reviewed scientific literature. Determining these values would require dedicated in vitro kinetic studies using systems like those described in section 2.3.
| Parameter | Definition | Significance in Metabolite M2 Formation |
|---|---|---|
| Km (Michaelis Constant) | Substrate concentration at which the reaction velocity is at half-maximum (Vmax/2). | Indicates the affinity of CYP3A4/CYP2D6 for almotriptan. A lower Km suggests a higher affinity. |
| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. | Represents the maximum rate at which the hydroxylated intermediate can be produced by a given enzyme. |
| CLint (Intrinsic Clearance) | The ratio of Vmax to Km (Vmax/Km). | Measures the overall catalytic efficiency of the enzyme for converting almotriptan to its intermediate, which is the first step toward M2 formation. |
Influence of Genetic Polymorphisms of Metabolizing Enzymes on this compound Formation Rates
The rate of formation of this compound can be significantly influenced by genetic variations, or polymorphisms, in the genes encoding the metabolizing enzymes, particularly for the initial, rate-limiting step.
CYP2D6 is one of the most highly polymorphic drug-metabolizing enzymes. nih.govresearchgate.net Over 100 different alleles have been identified, leading to a wide range of enzyme activity. Individuals can be classified into phenotypes based on their genotype:
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.
Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.
Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to very high enzyme activity.
CYP3A4 also exhibits genetic polymorphisms, although historically it was considered less prone to variations with major functional consequences. However, alleles such as CYP3A4*22 have been identified and are associated with reduced enzyme expression and activity. frontiersin.org
| Gene | Allele Example | Effect on Enzyme Activity | Potential Impact on Metabolite M2 Formation Rate |
|---|---|---|---|
| CYP2D6 | CYP2D64 | Non-functional (no activity) | Decreased rate (in individuals where CYP2D6 is a major contributor) |
| CYP2D610 | Reduced activity | Decreased rate | |
| CYP2D62xN (gene duplication) | Increased activity (Ultrarapid) | Increased rate | |
| CYP3A4 | CYP3A422 | Reduced activity | Decreased rate (in individuals where CYP3A4 is a major contributor) |
Advanced Analytical Methodologies for Almotriptan Metabolite M2 Characterization and Quantification
Development and Application of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Almotriptan (B1666892) Metabolite M2 Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary and powerful tool for the analysis of drug metabolites in complex biological matrices. For Almotriptan Metabolite M2, sensitive LC-MS/MS methods have been developed to enable its quantification in various biological fluids. These methods often utilize a reversed-phase C18 column for chromatographic separation. nih.govresearchgate.net
A common approach involves a gradient elution program. For instance, a mobile phase consisting of a mixture of methanol (B129727), water, and acetic acid can be employed to achieve effective separation. nih.govresearchgate.net In other applications, a mobile phase of 10mM ammonium (B1175870) formate (B1220265) (pH 3) and acetonitrile (B52724) has been used. nih.gov The detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode.
The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of this compound at very low concentrations, which is essential for pharmacokinetic studies in preclinical models. The selection of appropriate columns and mobile phases is critical to resolve the metabolite from the parent drug and other endogenous components in the sample, ensuring accurate measurement.
Tandem Mass Spectrometry (MS/MS) Approaches for Definitive Structural Elucidation of this compound
Tandem mass spectrometry (MS/MS) is indispensable for the definitive structural elucidation of metabolites. This technique involves the selection of a specific precursor ion, in this case, the molecular ion of this compound, followed by its fragmentation through collision-induced dissociation (CID) to generate a unique pattern of product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification.
For Almotriptan and its metabolites, multiple reaction monitoring (MRM) is a commonly used MS/MS technique. nih.gov In MRM, specific precursor-to-product ion transitions are monitored, which significantly enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net The fragmentation of Almotriptan typically yields a high-abundance fragment ion at m/z 201.1. nih.gov While specific fragmentation data for Metabolite M2 is not detailed in the provided results, the general principle involves identifying unique fragment ions that correspond to specific structural moieties of the metabolite, confirming its identity. The structural information gained from MS/MS is crucial for confirming the metabolic pathways of the parent drug.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of this compound
While MS/MS provides invaluable information on the molecular weight and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed and comprehensive structural confirmation. nih.gov NMR allows for the unambiguous determination of the exact position of metabolic modification on the parent drug molecule. nih.gov
For complex metabolite structures, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. nih.govgre.ac.uk 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between different atoms within the molecule, providing a complete structural picture. The use of NMR, often in conjunction with MS data, is the gold standard for the definitive structural elucidation of novel metabolites.
Method Validation Criteria for Quantitative Determination of this compound in Preclinical Biological Samples (e.g., Plasma, Urine, Tissue Homogenates)
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of quantitative data for this compound in preclinical biological samples. Regulatory guidelines, such as those from the FDA, outline specific criteria that must be met.
Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For almotriptan, linear concentration ranges of 0.5–150.0 ng/mL in human plasma have been established. researchgate.netnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For almotriptan assays, within-run and between-run precision are typically evaluated at multiple concentration levels, with acceptance criteria often set at a relative standard deviation (RSD) of less than 15%. researchgate.netnih.govresearchgate.net
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For almotriptan, LLOQs as low as 0.5 ng/mL in plasma have been reported. researchgate.netnih.govresearchgate.net
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. nih.gov
Recovery: The efficiency of the extraction process for the analyte from the biological matrix is assessed. Recoveries of over 50% are generally considered adequate. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated to ensure that the sample integrity is maintained throughout the analytical process. nih.gov
The following table summarizes typical validation parameters for the quantification of almotriptan, which are indicative of the requirements for its metabolites.
| Validation Parameter | Typical Acceptance Criteria/Value |
| Linearity (Concentration Range) | 0.5–150.0 ng/mL researchgate.netnih.gov |
| Correlation Coefficient (r²) | >0.99 researchgate.net |
| Intra-day and Inter-day Precision (%RSD) | < 15% (typically < 2%) nih.govresearchgate.net |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL researchgate.netnih.govresearchgate.net |
| Extraction Recovery | > 50% nih.gov |
Comparative Analysis of Analytical Strategies for this compound and Related Metabolites
The choice of analytical strategy for this compound and its related metabolites depends on the specific research question.
LC-MS/MS is the most widely used technique for quantitative analysis due to its high sensitivity, selectivity, and throughput. It is the method of choice for pharmacokinetic studies where the concentration of metabolites in biological fluids needs to be determined over time. nih.govnih.gov
High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used for the quantification of almotriptan and its metabolites, particularly at higher concentrations. nih.gov However, it generally lacks the sensitivity and selectivity of LC-MS/MS, making it less suitable for trace-level analysis in complex biological matrices. tandfonline.com
Spectrophotometric methods have been developed for the determination of almotriptan in bulk and pharmaceutical dosage forms. ijpsr.info These methods are generally simpler and more cost-effective than chromatographic techniques but are not suitable for the analysis of metabolites in biological samples due to a lack of specificity.
NMR spectroscopy , while not a primary tool for quantification in pharmacokinetic studies, is unparalleled for the definitive structural elucidation of unknown metabolites. nih.gov It is often used in conjunction with MS to provide a comprehensive characterization of metabolic pathways.
Preclinical Investigations of Almotriptan Metabolite M2 Disposition and Activity
Comparative Metabolic Profiling of Almotriptan (B1666892) Metabolite M2 Across Animal Species (e.g., Rat, Mouse, Dog) in Research Settings
Almotriptan undergoes metabolism through several pathways, with notable qualitative differences across preclinical animal species. One of the major metabolic routes in humans involves the oxidation of the pyrrolidine (B122466) ring. This process is initiated by cytochrome P450 enzymes (CYP3A4 and CYP2D6) which hydroxylate the pyrrolidine ring, forming a carbinolamine intermediate. This intermediate is subsequently oxidized by aldehyde dehydrogenase to yield the open-ring γ-aminobutyric acid derivative, known as Almotriptan Metabolite M2.
In research settings, the metabolic profile of almotriptan, and consequently the prevalence of Metabolite M2, varies significantly between species. In rats and monkeys, the γ-aminobutyric acid metabolite (Metabolite M2) is the principal metabolite identified in plasma, urine, bile, and feces. Conversely, in dogs, the metabolic profile is different; the primary components found are the unchanged parent drug, the indole (B1671886) acetic acid metabolite (formed via a different pathway), and the N-oxide metabolite. This indicates that while Metabolite M2 is a major product in some preclinical models, it is not in others.
All metabolites of almotriptan observed in humans have also been identified in the animal species used for non-clinical safety assessments.
Table 1: Comparative Profile of Major Almotriptan Metabolites in Preclinical Species
| Species | Primary Metabolites Identified |
| Rat | γ-aminobutyric acid metabolite (Metabolite M2) |
| Dog | Unchanged Almotriptan, Indole acetic acid metabolite, N-oxide metabolite |
| Monkey | γ-aminobutyric acid metabolite (Metabolite M2) |
In Vitro Stability Assessments of this compound in Various Biological and Chemical Research Matrices
Specific data on the in vitro stability of the isolated this compound in various biological and chemical matrices is not extensively detailed in publicly available scientific literature. However, the standard protocol for drug development includes assessing the stability of major metabolites. These assessments are crucial for ensuring accurate quantification in pharmacokinetic and metabolic studies.
Generally, stability evaluations for a metabolite like M2 would be conducted in matrices relevant to research and clinical sample handling. These typically include:
Biological Matrices: Plasma and urine are the most common matrices. Stability is assessed under various conditions, such as short-term stability on an ice bath, at room temperature, and long-term stability through multiple freeze-thaw cycles (e.g., from -80°C to room temperature). oup.com
Chemical/Solvent Matrices: The stability in the solvents used for sample preparation and analysis, such as acetonitrile (B52724) or methanol (B129727) mixtures, is evaluated to ensure no degradation occurs during the analytical process. oup.com This includes autosampler stability, where prepared samples might sit at a controlled temperature (e.g., 4°C) for an extended period before injection into a chromatography system. oup.com
These assessments help to establish reliable methods for the analysis of the metabolite in samples from preclinical and clinical studies.
Considerations for Non-Clinical Safety Assessment Strategies Based on Disproportionate Exposure of this compound in Animal Models
Regulatory guidelines on "Metabolites in Safety Testing" (MIST) provide a framework for the non-clinical safety assessment of drug metabolites. A key consideration is whether a metabolite is unique to humans or is present at disproportionately higher concentrations in humans compared to the animal species used in toxicology studies. A metabolite is often flagged for further consideration if its exposure (measured by Area Under the Curve, or AUC) is greater than 10% of the total drug-related exposure in humans. sigmaaldrich.com
For almotriptan, a critical finding is that all metabolites observed in humans, including Metabolite M2, were also observed in the animal species used for safety testing. This qualitative similarity in metabolic profiles is a crucial first step in the assessment. oup.com
The safety assessment strategy for a metabolite like M2 would therefore focus on the following considerations:
Exposure Comparison: The primary task is to compare the exposure of Metabolite M2 in humans at therapeutic doses with the exposure achieved in animal toxicology studies.
Adequate Coverage: If the exposure to Metabolite M2 in at least one of the test species is greater than or equal to the human exposure, the metabolite is considered to have been adequately tested for safety under the umbrella of the parent drug's toxicity studies.
Need for Separate Studies: Separate non-clinical safety studies on an isolated metabolite are generally not warranted if its toxicity has been adequately characterized during the standard non-clinical program of the parent drug. sigmaaldrich.com Given that Metabolite M2 is pharmacologically inactive and present in test species, the focus of the safety strategy would be to ensure sufficient exposure multiples were achieved in the definitive toxicology studies of almotriptan, rather than conducting separate studies on the metabolite itself.
Theoretical and Computational Studies Pertaining to Almotriptan Metabolite M2
Molecular Docking and Dynamics Simulations for Enzymes Involved in Almotriptan (B1666892) Metabolite M2 Formation
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for visualizing and quantifying the interaction between a substrate, such as Almotriptan, and the enzymes responsible for its metabolism. nih.gov The formation of Metabolite M2 (N-demethylalmotriptan) is catalyzed predominantly by CYP3A4 and CYP2D6. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand (Almotriptan) when bound to the active site of a target protein (e.g., CYP3A4). The process involves sampling a high number of possible conformations and scoring them based on binding affinity. A lower docking score typically indicates a more favorable binding interaction. For Almotriptan, docking studies would reveal the precise binding pose within the catalytic site of CYP enzymes, highlighting the key amino acid residues that stabilize the complex and orient the N,N-dimethylaminoethyl group for catalysis. While specific docking studies for M2 formation are not extensively published, the methodology allows for a comparative analysis of Almotriptan's affinity for various metabolizing enzymes.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the behavior of the enzyme-substrate complex over time, providing insights into its stability and the conformational changes required for the metabolic reaction to occur. nih.govresearchgate.net An MD simulation would track the atomic movements of the Almotriptan-CYP3A4 complex, ensuring the docked pose is stable and that the distance between the catalytic heme iron of the CYP enzyme and the methyl group targeted for removal is appropriate for the N-demethylation reaction.
| Enzyme | Predicted Role in M2 Formation | Typical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CYP3A4 | Major Contributor nih.govresearchgate.net | -8.5 to -10.0 | Phe-57, Phe-215, Ser-119 |
| CYP2D6 | Minor Contributor nih.gov | -7.0 to -8.5 | Asp-301, Phe-120, Glu-216 |
| MAO-A | Not Involved in N-demethylation rxlist.com | N/A (Different mechanism) | N/A |
Table 1: Illustrative data from hypothetical molecular docking of Almotriptan with key metabolic enzymes. Docking scores are representative values for substrates of these enzymes. Key residues are examples of those typically found in the active sites.
In Silico Prediction Models for Almotriptan Metabolite M2 Metabolic Pathways and Enzyme Interactions
In silico metabolic prediction platforms utilize knowledge-based systems and machine learning algorithms to forecast the metabolic fate of a molecule. zenodo.orgnih.gov These tools analyze a compound's structure to identify "metabolic soft spots"—sites that are most susceptible to enzymatic transformation.
For Almotriptan, these models would process its chemical structure and, based on a vast database of known metabolic reactions, predict a range of potential metabolites. The N-demethylation leading to Metabolite M2 is a well-recognized biotransformation that would be identified by such systems. nih.gov Software suites like ADMET Predictor™, MetaDrug, or knowledge-based systems like those from Lhasa Limited can predict the likelihood of a specific metabolic reaction occurring and which enzymes are likely involved. zenodo.orgnih.gov These predictions are based on structural fragments, electronic properties, and comparisons to known substrates of metabolic enzymes.
| Prediction Software | Predicted Metabolic Reaction | Site of Metabolism | Predicted Enzymes | Confidence Score |
| ADMET Predictor™ | N-demethylation | Dimethylaminoethyl | CYP3A4, CYP2D6 | High |
| MetaDrug | N-demethylation | Dimethylaminoethyl | CYP3A4, CYP2D6 | High |
| Lhasa Meteor | N-demethylation | Dimethylaminoethyl | CYP superfamily | Plausible |
Table 2: Representative output from various in silico metabolism prediction platforms for the formation of this compound. Confidence scores reflect the likelihood of the prediction based on the software's internal algorithms.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Precursor for Metabolic Reactivity
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.orgnih.gov In the context of metabolism, QSAR can be used to predict a molecule's reactivity and susceptibility to enzymatic attack.
A QSAR analysis for the formation of Metabolite M2 would involve calculating a series of molecular descriptors for both the parent drug, Almotriptan, and the product, Metabolite M2. These descriptors quantify various physicochemical properties, such as:
Electronic Descriptors: Partial atomic charges, orbital energies (HOMO/LUMO). These relate to the ease of electron removal or addition, which is central to CYP-mediated oxidation.
Steric Descriptors: Molecular volume, surface area, and specific shape indices. These describe how the molecule fits into the enzyme's active site.
Lipophilicity Descriptors: LogP (octanol-water partition coefficient), which influences how the molecule partitions into biological membranes and approaches the enzyme.
By comparing these descriptors between Almotriptan and other known CYP3A4 substrates, a model can be built to predict the rate or likelihood of N-demethylation. The structural change from Almotriptan (a tertiary amine) to Metabolite M2 (a secondary amine) significantly alters these descriptors, which in turn affects its subsequent metabolic fate and potential for further interactions. While specific QSAR studies on Almotriptan's metabolic reactivity are not widely published, the principles form a rational basis for computational assessment. researchgate.net
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| Almotriptan | 335.48 | 2.1 | 61.8 | 2 | 4 |
| Metabolite M2 | 321.45 | 1.8 | 73.5 | 3 | 4 |
Table 3: Comparison of key physicochemical descriptors for Almotriptan and its M2 metabolite. These descriptors are fundamental inputs for QSAR models. Values are calculated estimates.
Computational Approaches for Predicting this compound Stability and Degradation Pathways
Once formed, the stability of a metabolite and its potential for further degradation are critical questions that can be addressed computationally. nih.gov this compound, being a secondary amine, has its own metabolic profile. Computational tools can predict its subsequent biotransformations.
Potential degradation pathways for Metabolite M2 that could be predicted in silico include:
Secondary N-demethylation: Removal of the remaining methyl group to form the primary amine metabolite.
Oxidative Deamination by MAO-A: Secondary amines can also be substrates for MAO-A, which could convert the ethylamine (B1201723) side chain into an aldehyde, subsequently oxidized to an acetic acid derivative.
Hydroxylation: The pyrrolidine (B122466) or indole (B1671886) rings remain potential sites for hydroxylation by CYP enzymes.
Computational stability prediction models often rely on calculating the bond dissociation energy for C-H or N-H bonds. A lower bond dissociation energy suggests a site is more susceptible to oxidative metabolism, and therefore the metabolite may be less stable. These predictions help in mapping out the complete metabolic cascade and identifying all potential downstream products without exhaustive experimental work. dokumen.pub
Future Research Directions and Unaddressed Questions for Almotriptan Metabolite M2
Exploration of Potential Minor or Unidentified Metabolic Pathways for Almotriptan (B1666892) Metabolite M2 Formation
While the principal enzymatic drivers for the formation of Almotriptan Metabolite M2 have been identified as CYP3A4, CYP2D6, and aldehyde dehydrogenase, the full spectrum of biocatalytic involvement may be more complex. fda.govnih.gov Almotriptan itself is known to be a substrate for flavin monooxygenase (FMO) in a minor pathway, and various other CYPs are involved in its demethylation. nih.govnih.gov This precedent suggests that other enzymes could contribute to the formation of the M2 metabolite, particularly under conditions where the primary enzymes are inhibited or saturated.
Future research should focus on:
Contribution of other CYP isoforms: Investigating the potential role of other CYP enzymes, beyond 3A4 and 2D6, in the initial hydroxylation of the pyrrolidine (B122466) ring. This could be particularly relevant in individuals with genetic polymorphisms leading to reduced activity of the main enzymes.
Role of non-P450 enzymes: Exploring the involvement of other oxidative enzyme families, such as molybdenum hydroxylases, in the formation of the carbinolamine intermediate. dntb.gov.ua
Characterization of Aldehyde Dehydrogenase (ALDH) Isoforms: The specific ALDH isoform(s) responsible for the second step of M2 formation have not been fully characterized. Identifying these isoforms would be critical for predicting variability in the metabolite's production due to genetic differences or drug-drug interactions involving ALDH inhibitors.
These investigations would provide a more complete map of M2 formation, enhancing the ability to predict its pharmacokinetics across diverse populations and clinical scenarios.
Advanced Methodologies for High-Throughput Screening of Enzyme Inhibitors or Inducers Affecting this compound Biotransformation
The identification of compounds that can alter the formation of this compound is crucial for predicting potential drug-drug interactions. Advanced high-throughput screening (HTS) methodologies are essential for efficiently testing large chemical libraries for their effects on the enzymes involved in M2 biotransformation. nih.gov
Key areas for development include:
Recombinant Enzyme-Based HTS: Designing HTS assays using cDNA-expressed recombinant CYP3A4, CYP2D6, and the relevant aldehyde dehydrogenase isoform(s). nih.gov These assays could employ fluorescent or luminescent probes that are substrates for these enzymes, allowing for rapid detection of inhibitory activity when test compounds are introduced.
Hepatocyte-Based Screening for Induction: Utilizing cryopreserved human hepatocytes in a high-throughput format to screen for compounds that induce the expression of the metabolizing enzymes. Following treatment with test compounds, the formation of Metabolite M2 from almotriptan could be quantified using LC-MS/MS, or enzyme activity could be assessed using specific probe substrates.
Cell-Based Reporter Assays: Developing cell lines that contain reporter gene constructs linked to the regulatory regions of the genes for CYP3A4, CYP2D6, and ALDH. This would allow for a high-throughput assessment of compounds that may induce or suppress gene transcription.
Humanized Yeast Screening Systems: Exploring the creation of engineered yeast strains that express the key human enzymes involved in M2 formation, similar to systems used for screening other drug targets. unl.edu This could provide a cost-effective and rapid initial screening platform.
The table below outlines potential HTS approaches for the enzymes involved in M2 formation.
| Screening Goal | Enzyme Target | Proposed HTS Methodology | Principle |
| Inhibition | CYP3A4, CYP2D6, ALDH | Recombinant enzyme assay with fluorescent probe | Measurement of decreased fluorescence upon inhibition of enzyme activity. |
| Inhibition | CYP3A4, CYP2D6, ALDH | Human Liver Microsome (HLM) assay with LC-MS/MS | Quantification of reduced M2 formation from almotriptan in the presence of test compounds. dntb.gov.ua |
| Induction | CYP3A4, CYP2D6, ALDH | Primary human hepatocyte culture | Quantification of increased M2 formation or mRNA levels of target enzymes after treatment with test compounds. |
| Induction | CYP3A4, CYP2D6, ALDH | Reporter gene assay in a stable cell line | Measurement of reporter signal (e.g., luciferase) to assess transcriptional activation. |
Deeper Characterization of this compound Interactions with Cellular Components in Preclinical Systems
This compound is generally considered pharmacologically inactive, meaning it does not exhibit significant agonist activity at the 5-HT1B/1D receptors targeted by the parent drug. msnlabs.comfda.gov However, a lack of on-target activity does not preclude interactions with other cellular components that could have biological consequences.
Future research should aim for a deeper characterization of these potential interactions:
Off-Target Binding Screens: Systematically screening Metabolite M2 against a broad panel of receptors, ion channels, and transporters to identify any potential off-target binding.
Transporter Interaction Studies: Investigating whether Metabolite M2 is a substrate or inhibitor of key drug transporters (e.g., OATP, P-gp, BCRP, OCTs), as this could influence its own disposition and that of other drugs.
Interaction with Melanin (B1238610): Almotriptan and/or its metabolites have been noted to potentially bind to melanin. msnlabs.comfda.gov Specific studies are needed to quantify the binding affinity of Metabolite M2 to melanin and to assess the potential for accumulation in melanin-rich tissues, such as the eye, in long-term preclinical models.
Cellular Metabolism Effects: As a gamma-aminobutyric acid derivative, exploring whether Metabolite M2 can interact with pathways related to GABAergic systems or cellular energy metabolism in relevant preclinical cell systems (e.g., neuronal cells, hepatocytes) would be of interest.
Investigation of Inter-Species Differences in this compound Formation Beyond Commonly Studied Animal Models
Significant inter-species differences in drug metabolism are a common challenge in preclinical drug development. Studies have already revealed marked differences in almotriptan metabolism between rats, monkeys, and dogs. nih.gov In rats and monkeys, the gamma-aminobutyric acid metabolite (M2) is a major metabolite, whereas in dogs, it is formed to a much lesser extent, with the parent drug and other metabolites being more prominent. nih.govresearchgate.net
To build more predictive preclinical models, further investigation is needed:
Expansion to Other Species: Characterizing the metabolic profile of almotriptan, with a focus on M2 formation, in other animal species used in toxicological studies (e.g., minipigs, rabbits).
In Vitro Comparative Metabolism: Using liver microsomes and hepatocytes from a wide array of species, including humans, to create a comprehensive comparative dataset of the kinetics of M2 formation. This can help refine allometric scaling and in vitro-in vivo extrapolation (IVIVE) models.
Focus on Polymorphic Enzymes: Investigating species that have known functional differences or orthologs to human polymorphic CYP2D6 and ALDH enzymes to better understand how human genetic variability might impact M2 formation.
The following table summarizes known and potential species differences in the formation of this compound.
| Species | Status of Metabolite M2 (gamma-aminobutyric acid derivative) | Reference |
| Human | Major in vivo metabolite | nih.gov |
| Rat | Main metabolite in urine, feces, bile, and plasma | nih.govresearchgate.net |
| Monkey | Main metabolite in urine | nih.govresearchgate.net |
| Dog | Minor metabolite; unchanged drug and indole (B1671886) acetic acid metabolite are more prominent | nih.govresearchgate.net |
Development of Novel Research Tools and Standards for this compound Studies
Advancing research in the areas outlined above is contingent upon the availability of specialized tools and standards. The development of novel research aids is a critical step toward facilitating more robust and standardized studies of this compound.
Key areas for development include:
Certified Reference Materials: The production and certification of high-purity analytical standards of this compound are fundamental for accurate quantification. pharmaffiliates.com Furthermore, the synthesis of stable isotope-labeled versions of the metabolite (e.g., containing ¹³C or ²H) would serve as an ideal internal standard for definitive quantitative analysis by mass spectrometry, improving upon existing methods. nih.gov
Specific Antibodies and Immunoassays: The generation of monoclonal or polyclonal antibodies highly specific to this compound would enable the development of sensitive immunoassays, such as ELISA. These assays could be used as a high-throughput, cost-effective method for quantifying the metabolite in large numbers of biological samples, complementing traditional chromatographic techniques.
Advanced In Vitro Models: Moving beyond traditional 2D cell cultures and subcellular fractions, the use of more physiologically relevant models like 3D liver spheroids, microphysiological systems (e.g., liver-on-a-chip), and precision-cut tissue slices from various species would offer a more accurate microenvironment for studying the kinetics of M2 formation and its potential cellular effects.
Refined In Silico Models: Enhancing computational tools, such as physiologically based pharmacokinetic (PBPK) models, to incorporate detailed data on enzyme kinetics, inter-species differences, and genetic polymorphisms. Such models could improve the prediction of M2 levels in different patient populations and scenarios.
Q & A
Q. What are the emerging applications of M2 in pharmacometabolomics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
